molecular formula C10H7BrN2 B2776488 5-(4-Bromophenyl)pyrimidine CAS No. 160377-42-4

5-(4-Bromophenyl)pyrimidine

Cat. No.: B2776488
CAS No.: 160377-42-4
M. Wt: 235.084
InChI Key: GJBAOBLGEYEVMJ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyrimidine: is an organic compound with the molecular formula C10H7BrN2 It is a derivative of pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 The compound features a bromophenyl group attached to the pyrimidine ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-(4-Bromophenyl)pyrimidine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction involves coupling 4-bromophenylboronic acid with a pyrimidine derivative under mild conditions .

Industrial Production Methods:

Industrial production of this compound may involve similar cross-coupling reactions but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process may also involve continuous flow techniques to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-(4-Bromophenyl)pyrimidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.

    Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Coupling Products: New biaryl compounds are typically formed through coupling reactions.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)pyrimidine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness:

5-(4-Bromophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-(4-bromophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBAOBLGEYEVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromopyrimidine (954 mg, 6 mmol) and 1.0 g (5.0 mmol) of 4-bromophenylboronic acid were dissolved in 20 ml of N,N-dimethylformamide and 5 ml of water. Tetrakistriphenylphosphine palladium (590 mg, 0.5 mmol) and 830 mg (7.5 mmol) of sodium carbonate were added to the solution, and the mixture was stirred at 80° C. for 2.5 hr. Ethyl acetate (60 ml) and 8.5 ml of water were added to the reaction solution. The mixture was filtered through Celite. The filtrate as an organic layer was washed five times with 30 ml of water. The organic layer was dried over anhydrous sodium sulfate and was filtered. The solvent was then removed by distillation, and the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=5:1) to give 960 mg (yield 82%) of the title compound.
Quantity
954 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakistriphenylphosphine palladium
Quantity
590 mg
Type
reactant
Reaction Step Two
Quantity
830 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
82%

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